Superior Anti-HCC Activity of Rubone Compared to Sorafenib in Xenograft Models
In a direct head-to-head comparison using a mouse xenograft model of hepatocellular carcinoma (HCC), Rubone demonstrated significantly stronger tumor growth inhibition than the standard-of-care multikinase inhibitor sorafenib. [1]
| Evidence Dimension | In vivo anti-HCC tumor growth inhibition |
|---|---|
| Target Compound Data | Rubone dramatically inhibited tumor growth (quantified as stronger inhibition) |
| Comparator Or Baseline | Sorafenib (multikinase inhibitor, standard HCC therapy) |
| Quantified Difference | Exhibited stronger anti-HCC activity than sorafenib both in vitro and in vivo |
| Conditions | Mouse xenograft model of HCC |
Why This Matters
For procurement decisions in HCC research, this direct comparison against a clinical benchmark validates Rubone's superior efficacy in a relevant in vivo model, justifying its selection over sorafenib for miR-34a-focused studies.
- [1] Xiao, Z.; Li, C.H.; Chan, S.L.; Xu, F.; Feng, L.; Wang, Y.; Jiang, J.; Sung, J.J.; Cheng, C.H.; Chen, Y. A Small Molecule Modulator of the Tumor Suppressor miRNA-34a Inhibits the Growth of Hepatocellular Carcinoma. Cancer Res. 2014, 74, 6236–6247. View Source
